1-(2-Bromophenyl)ethane-1,2-diamine 2hcl chemical properties and structure
1-(2-Bromophenyl)ethane-1,2-diamine 2hcl chemical properties and structure
This technical guide provides a comprehensive analysis of 1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride , a specialized vicinal diamine scaffold used in medicinal chemistry and ligand design.[1]
[1]
Executive Summary
1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride is a vicinal diamine building block characterized by an ortho-brominated phenyl ring attached to an ethylenediamine backbone.[1] This compound serves as a critical intermediate in the synthesis of privileged heterocyclic scaffolds (e.g., imidazolines, piperazines) and as a precursor for chiral ligands in asymmetric catalysis. Its unique structure combines the chelation potential of a 1,2-diamine with the orthogonal reactivity of an aryl bromide, enabling modular functionalization via cross-coupling reactions.
Chemical Identity & Structure
The compound consists of an ethane-1,2-diamine chain substituted at the C1 position with a 2-bromophenyl group.[1] It is typically isolated as the dihydrochloride salt to enhance stability and water solubility.[1]
| Property | Detail |
| IUPAC Name | 1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride |
| Common Name | o-Bromo-phenylethylenediamine 2HCl |
| CAS Number | Not widely listed for the specific salt form;[1] Free base analog: 107768-84-3 (generic/isomer mix) |
| Molecular Formula | C₈H₁₁BrN₂[1] · 2HCl |
| Molecular Weight | 215.09 (Free Base) / 288.01 (Dihydrochloride) |
| Chirality | Contains 1 stereocenter at C1.[1] Typically synthesized as a racemate (RS) unless asymmetric catalysis is employed.[1] |
| Appearance | White to off-white hygroscopic crystalline solid (Predicted).[1] |
| Solubility | Highly soluble in water, methanol, DMSO; insoluble in diethyl ether, hexane, DCM.[1] |
Structural Analysis
The ortho-bromo substituent introduces significant steric bulk and electronic influence compared to the para or meta isomers.[1]
-
Steric Hindrance: The bromine atom at the 2-position restricts rotation around the C1-Aryl bond, influencing the conformation of the diamine chelate ring when bound to metals.
-
Electronic Effect: The electron-withdrawing inductive effect (-I) of the bromine reduces the basicity of the benzylic amine (N1) relative to the terminal amine (N2).[1]
Synthetic Methodology
The most robust laboratory synthesis for 1-aryl-1,2-diamines is the Henry Reaction (Nitroaldol) followed by reduction.[1] This route avoids the use of unstable diazo intermediates and allows for scale-up.[1]
Protocol: Henry Reaction Route
Step 1: Nitroaldol Condensation
Reaction of 2-bromobenzaldehyde with nitromethane yields the
-
Reagents: 2-Bromobenzaldehyde, Nitromethane (
), catalytic base (NaOH or Ammonium Acetate).[1] -
Conditions:
to RT in Ethanol.[1] -
Mechanism:[1][2][3][4][5][6] Nucleophilic attack of the nitronate anion on the aldehyde carbonyl.
Step 2: Dehydration (Optional but common)
Conversion to the
-
Reagents: Acetic anhydride, pyridine, or MsCl/Et3N.[1]
-
Product: (E)-1-bromo-2-(2-nitrovinyl)benzene.[1]
Step 3: Chemoselective Reduction Critical Control Point: The reduction must convert the nitro group and alkene/alcohol to the diamine without debrominating the aryl ring (hydrodehalogenation).
-
Recommended Method: Lithium Aluminum Hydride (
) in THF at Reflux.[1] typically leaves aryl bromides intact under standard reflux conditions, whereas catalytic hydrogenation ( ) poses a high risk of cleaving the C-Br bond. -
Alternative: Borane-THF (
) complex.[1]
Step 4: Salt Formation
-
Reagents: HCl in dioxane or diethyl ether.[1]
-
Procedure: The crude diamine oil is dissolved in dry ethanol/ether, and HCl gas or solution is added to precipitate the dihydrochloride salt.
Synthesis Pathway Diagram
Figure 1: Synthetic pathway via the Henry Reaction, highlighting the critical reduction step to preserve the aryl bromide.
Reactivity & Applications
The versatility of 1-(2-bromophenyl)ethane-1,2-diamine stems from its dual functionality: the vicinal diamine core and the aryl bromide handle.[1]
Heterocycle Synthesis
The 1,2-diamine motif is the immediate precursor to several N-heterocycles:
-
Imidazolines: Condensation with aldehydes or nitriles yields 2-substituted imidazolines.[1]
-
Pyrazines: Reaction with 1,2-dicarbonyls (e.g., glyoxal) forms the pyrazine ring.[1]
-
Piperazines: Cyclization with 1,2-dichloroethane.[1]
Metal-Catalyzed Cross-Coupling
The ortho-bromide allows for late-stage diversification via Palladium-catalyzed coupling, a strategy not possible with unsubstituted phenylethylenediamines.[1]
-
Buchwald-Hartwig Amination: Coupling with amines to form 2-amino-substituted derivatives.[1]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to install biaryl systems.[1]
-
Intramolecular Cyclization: Pd-catalyzed N-arylation can cyclize the benzylic amine onto the ortho-position, forming indoline or tetrahydroquinoline derivatives depending on the linker length.[1]
Ligand Design
Chiral derivatives (resolved via tartaric acid crystallization or synthesized via asymmetric Henry reaction) are precursors to:
-
Salen-type Ligands: Condensation with salicylaldehydes.[1]
-
N,N-Ligands: Used in Ru or Ir catalyzed transfer hydrogenation.[1] The ortho-bromo group can be used to tether the ligand to a solid support or introduce steric bulk to induce enantioselectivity.[1]
Reactivity Logic Map
Figure 2: Divergent reactivity profile showing N-based heterocyclization and Br-based cross-coupling pathways.[1]
Handling & Safety Protocols
As a vicinal diamine dihydrochloride, this compound requires specific safety measures.
-
Hygroscopicity: The 2HCl salt is hygroscopic.[1] Store in a desiccator under argon or nitrogen. Exposure to moisture will lead to "clumping" and difficulty in accurate weighing.[1]
-
Corrosivity/Irritation: Like ethylenediamine, the free base is caustic and a sensitizer. The salt form is less volatile but still an irritant to eyes, skin, and mucous membranes.[1]
-
Stability: Stable under standard conditions.[1] Avoid strong oxidizing agents.[1]
-
Neutralization: When using the salt in nucleophilic reactions, it must be neutralized in situ with a mild base (e.g.,
, ) to liberate the reactive free amine.
References
-
Lucet, D., Le Gall, T., & Mioskowski, C. (1998).[1] The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition.
-
Gogoi, S., & Barman, P. (2012).[1] Copper Complex of Aminoisoborneol Schiff Base... An Efficient Catalyst for Direct Catalytic Asymmetric Nitroaldol (Henry) Reaction. Advanced Synthesis & Catalysis. [1]
-
PubChem Compound Summary. (2024). 1-(2-Bromophenyl)ethane-1,2-diamine (Analogous Structures). National Center for Biotechnology Information.[1]
-
Yadav, J. S., et al. (2002).[1][7][8] Indium tribromide catalyzed aminolysis of aziridines: a facile synthesis of vicinal-diamines. Synthesis.
Sources
- 1. 4,4'-Dibromobenzil | C14H8Br2O2 | CID 96430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,2-diamine synthesis by diamination [organic-chemistry.org]
- 8. 1,2-diamine synthesis by diamination [organic-chemistry.org]
